4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester

Catalog No.
S850747
CAS No.
1924322-27-9
M.F
C18H28ClN3O2
M. Wt
353.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Piperazin-1-ylmethyl-piperidine-1-carboxylic aci...

CAS Number

1924322-27-9

Product Name

4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester

IUPAC Name

benzyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate;hydrochloride

Molecular Formula

C18H28ClN3O2

Molecular Weight

353.9 g/mol

InChI

InChI=1S/C18H27N3O2.ClH/c22-18(23-15-17-4-2-1-3-5-17)21-10-6-16(7-11-21)14-20-12-8-19-9-13-20;/h1-5,16,19H,6-15H2;1H

InChI Key

SGVXRQOBMZCBGY-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN2CCNCC2)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(CCC1CN2CCNCC2)C(=O)OCC3=CC=CC=C3.Cl

4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that belongs to the class of piperazine derivatives. This compound features a unique structure that integrates both piperazine and piperidine moieties, connected by a methylene bridge. It contains a carboxylic acid functional group attached to the piperidine ring, which is further esterified with a benzyl group. The presence of these structural elements contributes to its potential biological and pharmaceutical activities, making it a subject of interest in medicinal chemistry and pharmacology .

, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially yielding carboxylic acids.
  • Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
  • Substitution: Nucleophilic substitution reactions are possible, wherein nucleophiles can replace functional groups within the compound .

Common Reagents and Conditions

  • Oxidation: Typically performed in an acidic medium using potassium permanganate.
  • Reduction: Conducted in anhydrous ether with lithium aluminum hydride.
  • Substitution: Carried out in the presence of a base with nucleophiles such as amines or thiols .

Research indicates that 4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester exhibits several biological activities. It has been studied for its potential antimicrobial and antiviral properties, as well as its ability to interact with neurotransmitter receptors and enzymes. These interactions may modulate various physiological effects, making it a candidate for drug development targeting neurological disorders .

Synthetic Routes

The synthesis of 4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester typically involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts. A common method includes:

  • Reaction of (S,S)-N,N'-bisnosyl diamine with diphenylvinylsulfonium triflate.
  • Use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction.

This process leads to the formation of protected piperazines, which can subsequently be deprotected and cyclized to yield the desired compound .

Industrial Production Methods

In industrial settings, multicomponent reactions like the Ugi reaction may be employed for efficient synthesis. This method combines amino acids, amines, paraformaldehyde, and isocyanides to produce enantiomerically pure piperazine derivatives .

4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex piperazine derivatives.
  • Biology: Investigated for potential antimicrobial and antiviral activities.
  • Medicine: Explored for its use in drug development aimed at treating neurological disorders.
  • Industry: Utilized in producing various chemical intermediates and fine chemicals .

The interaction studies involving 4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester focus on its mechanism of action at molecular targets. Preliminary data suggest it may influence neurotransmitter receptor activity or enzyme function, but detailed studies are necessary to elucidate the specific pathways involved .

Several compounds share structural similarities with 4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Benzyl)-piperazine-1-carboxylic acidContains a benzyl group on piperazineLacks the piperidine ring
4-(Chlorophenyl)-piperazineSubstituted phenyl groupDifferent pharmacological profile
N-MethylpiperazineSimple piperazine structureNo carboxylic acid or ester functionality
4-(Fluorobenzyl)-piperazineFluorinated aromatic substituentPotentially different biological activity

These compounds illustrate variations in structure and functional groups that influence their biological activity and applications. The unique combination of both piperazine and piperidine rings in 4-Piperazin-1-ylmethyl-piperidine-1-carboxylic acid benzyl ester positions it distinctively among similar compounds .

Dates

Last modified: 08-16-2023

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